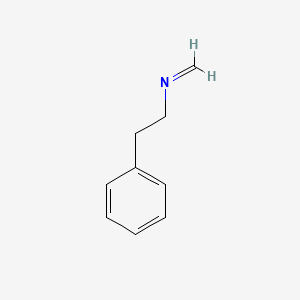
Benzeneethanamine, N-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, N-methylene-, also known as N-methylphenethylamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenethylamine, where the amino group is substituted with a methyl group. This compound is of interest due to its structural similarity to various biologically active amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-methylene-, can be synthesized through several methods. One common approach is the reductive amination of phenylacetaldehyde with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-methylene-, often involves the same reductive amination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, N-methylene-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanamine, N-methylene-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, N-methylene-, involves its interaction with monoamine neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, which lacks the N-methyl substitution.
N-Methylphenethylamine: A closely related compound with similar biological activity.
Amphetamine: A well-known stimulant with a similar structure but different pharmacological effects.
Uniqueness
Benzeneethanamine, N-methylene-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a compound of interest in both research and therapeutic contexts.
Propiedades
Número CAS |
56971-73-4 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1,7-8H2 |
Clave InChI |
FCUWHENJGJHLLJ-UHFFFAOYSA-N |
SMILES canónico |
C=NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


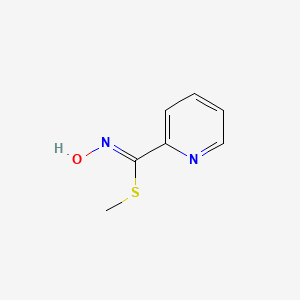


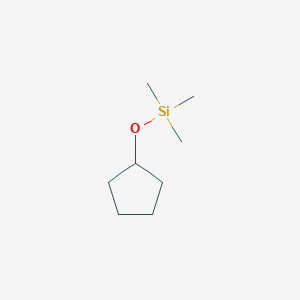

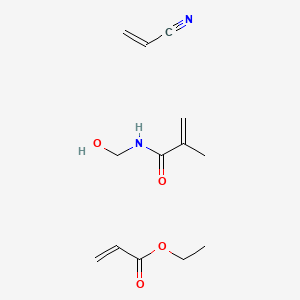
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)

![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)


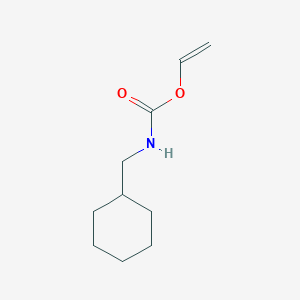
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
